拉达里辛
描述
拉达瑞星是一种小分子,可以作为趋化因子受体 CXCR1 和 CXCR2 的双重抑制剂。 这些受体参与各种炎症过程,并与多种疾病的进展有关,包括癌症和自身免疫性疾病 . 拉达瑞星在临床前研究中显示出其调节免疫反应和抑制肿瘤生长的潜力 .
科学研究应用
拉达瑞星具有广泛的科学研究应用,包括:
化学: 用作工具化合物,研究 CXCR1 和 CXCR2 在各种化学过程中的作用。
生物学: 用于研究,以了解炎症和免疫反应调节的机制。
作用机制
拉达瑞星通过抑制趋化因子受体 CXCR1 和 CXCR2 的活性发挥作用。这些受体参与免疫细胞的募集和活化,这些免疫细胞在炎症和肿瘤进展中起着至关重要的作用。 通过阻断这些受体,拉达瑞星可以减少炎症,抑制肿瘤生长并调节免疫反应 . CXCR1 和 CXCR2 的抑制会影响各种信号通路,包括 AKT 和 NF-kB 通路,这些通路对于细胞存活和增殖至关重要 .
生化分析
Biochemical Properties
Ladarixin interacts with CXCR1 and CXCR2 chemokine receptors, which play a crucial role in tumor progression and inflammatory responses . It binds to an allosteric pocket of the trans-membrane region of both receptors, resulting in a significant reduction of CXCR1 and CXCR2 mediated chemotaxis .
Cellular Effects
Ladarixin has been shown to have multifactorial effects on cells. It can abrogate motility and induce apoptosis in cultured cutaneous and uveal melanoma cells and xenografts . These effects are mediated by the inhibition of AKT and NF-kB signaling pathways . Moreover, Ladarixin can also polarize intratumoral macrophages to M1 phenotype, inhibit intratumoral de novo angiogenesis, and inhibit melanoma self-renewal .
Molecular Mechanism
The molecular mechanism of Ladarixin involves the inhibition of CXCR1/2 chemokine receptors. This inhibition abrogates motility and induces apoptosis in cells, mediated by the inhibition of AKT and NF-kB signaling pathways .
Dosage Effects in Animal Models
In animal models, Ladarixin has shown improved outcomes as measured by increased insulin sensitivity, delayed diabetes development, and reduced neutrophil infiltration
Metabolic Pathways
It is known that Ladarixin inhibits the CXCR1/2 chemokine receptors, which play a crucial role in inflammatory responses and tumor progression .
Transport and Distribution
It is known that Ladarixin is orally bioavailable , suggesting that it can be absorbed and distributed in the body through the digestive system.
Subcellular Localization
As an inhibitor of CXCR1/2 chemokine receptors, it is likely that it interacts with these receptors at the cell membrane .
准备方法
合成路线和反应条件
拉达瑞星可以通过多步过程合成,涉及制备中间体,然后进行偶联和官能化。合成路线通常包括以下步骤:
中间体制备: 合成从制备关键中间体开始,然后对它们进行各种化学反应以形成最终产物。
偶联反应: 使用三氟甲磺酸等试剂偶联中间体,形成拉达瑞星的核心结构.
工业生产方法
拉达瑞星的工业生产涉及扩大合成路线,以大量生产该化合物。 这通常需要优化反应条件、纯化过程和质量控制措施,以确保最终产品的稠度和纯度 .
化学反应分析
反应类型
拉达瑞星会经历各种化学反应,包括:
氧化: 拉达瑞星在特定条件下可以被氧化以形成氧化衍生物。
还原: 该化合物也可以经历还原反应以产生还原形式。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
形成的主要产物
相似化合物的比较
拉达瑞星在同时抑制 CXCR1 和 CXCR2 方面是独一无二的,这使其与仅针对其中一个受体的其他化合物区分开来。类似化合物包括:
瑞帕瑞星: 另一种 CXCR1 和 CXCR2 的双重抑制剂,但具有不同的药代动力学性质。
SB225002: 一种选择性 CXCR2 抑制剂,不影响 CXCR1。
SCH527123: 一种有效的 CXCR2 拮抗剂,对 CXCR1 的活性有限.
拉达瑞星能够同时抑制 CXCR1 和 CXCR2,使其成为一种用途广泛且有效的化合物,用于调节免疫反应和治疗各种疾病 .
属性
IUPAC Name |
[4-[(2R)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPYOCJHQSVSZ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234030 | |
Record name | Ladarixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849776-05-2 | |
Record name | Ladarixin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849776052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ladarixin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16212 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ladarixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LADARIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEH7Q6472O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。